molecular formula C16H13FN4O2S B2842171 2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 902911-61-9

2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2842171
CAS No.: 902911-61-9
M. Wt: 344.36
InChI Key: ZVWVMZZGWPTCGX-UHFFFAOYSA-N
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Description

“2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives has been developed. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Anticancer Applications

  • Lung Cancer: Novel fluoro-substituted compounds, including derivatives similar to 2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide, have shown anti-lung cancer activity. These compounds were tested against human cancer cell lines, demonstrating anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
  • Broad Anticancer Potency: Fluorinated coumarin–pyrimidine hybrids synthesized through microwave-assisted methods exhibited potent anticancer activity against human lung carcinoma and adenocarcinoma mammary gland cell lines, with some compounds being more potent than the standard drug Cisplatin (Hosamani et al., 2015).

Neurological and Analgesic Activities

  • Anticonvulsant Activities: Derivatives of alpha-heterocyclic alpha-acetamido-N-benzylacetamide, structurally related to the given compound, displayed significant protection against seizures in mice, indicating potential anticonvulsant applications (Kohn et al., 1993).

Antimalarial Activity

  • Novel pyrido[1,2-a]pyrimidin-4-ones, likely structurally related to the target compound, were synthesized and showed moderate antimalarial activity against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum. These findings suggest a potential avenue for developing new antimalarial therapies (Mane et al., 2014).

Anti-inflammatory and Analgesic Properties

  • Analgesic and Anti-inflammatory: A series of thiazolo [3,2-a] pyrimidine derivatives demonstrated significant anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of structurally similar compounds for pain and inflammation management (Alam et al., 2010).

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-11-5-3-10(4-6-11)8-21-15(23)12-2-1-7-19-14(12)20-16(21)24-9-13(18)22/h1-7H,8-9H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWVMZZGWPTCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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